1-Amino-4-bromopyridinium iodide
Description
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Properties
CAS No. |
1533440-88-8 |
|---|---|
Molecular Formula |
C5H6BrIN2 |
Molecular Weight |
300.92 g/mol |
IUPAC Name |
4-bromopyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C5H6BrN2.HI/c6-5-1-3-8(7)4-2-5;/h1-4H,7H2;1H/q+1;/p-1 |
InChI Key |
XXZUTVZIGYPIPB-UHFFFAOYSA-M |
SMILES |
C1=C[N+](=CC=C1Br)N.[I-] |
Canonical SMILES |
C1=C[N+](=CC=C1Br)N.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 1-Amino-4-bromopyridinium Iodide in Heterocyclic Synthesis
Topic: Literature Review of 1-Amino-4-bromopyridinium Iodide Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Amino-4-bromopyridinium iodide (CAS: 1533440-88-8) is a specialized bifunctional reagent used primarily in the construction of fused nitrogen heterocycles. Unlike simple N-aminopyridinium salts, this 4-bromo derivative offers a strategic "chemical handle" that enables Diversity-Oriented Synthesis (DOS). Its core utility lies in generating pyrazolo[1,5-a]pyridine scaffolds—a pharmacophore found in various kinase inhibitors and CNS-active agents.
This guide analyzes the reagent’s mechanistic behavior, synthesizes field-proven protocols for its application in [3+2] cycloadditions, and outlines its role in late-stage functionalization strategies.
Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10]
Physicochemical Specifications
| Property | Specification |
| Chemical Name | 1-Amino-4-bromopyridinium iodide |
| CAS Number | 1533440-88-8 |
| Molecular Formula | C₅H₆BrIN₂ |
| Molecular Weight | 300.92 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM |
| Stability | Hygroscopic; store under inert atmosphere at -20°C |
Synthesis of the Reagent
While often sourced commercially, the salt is prepared via electrophilic N-amination of 4-bromopyridine. The choice of counterion (iodide) is critical for stability, as the free base (N-aminopyridine) is unstable.
-
Route A (Standard): Reaction of 4-bromopyridine with O-mesitylenesulfonylhydroxylamine (MSH) to form the mesitylenesulfonate, followed by anion exchange with HI or KI [1].
-
Route B (Alternative): Direct amination using hydroxylamine-O-sulfonic acid (HOSA) followed by treatment with hydriodic acid.
Mechanistic Foundations: The 1,3-Dipole
The reactivity of 1-amino-4-bromopyridinium iodide is governed by its ability to form a pyridinium imide (also known as an N-iminopyridinium ylide) under basic conditions. This ylide acts as a 1,3-dipole equivalent.[1][2]
Mechanism of Action[13]
-
Deprotonation: Treatment with a base (e.g., K₂CO₃, DBU) removes a proton from the exocyclic amino group.
-
Ylide Formation: This generates the resonance-stabilized 1,3-dipole species.
-
[3+2] Cycloaddition: The dipole undergoes a cycloaddition with an electron-deficient dipolarophile (alkyne or alkene).
-
Aromatization: Subsequent elimination or tautomerization restores aromaticity, yielding the fused bicycle.
Figure 1: Mechanistic pathway for the conversion of 1-amino-4-bromopyridinium iodide into the pyrazolo[1,5-a]pyridine core.
Primary Application: Synthesis of Pyrazolo[1,5-a]pyridines[12][13][14][15]
The most significant application of this reagent is the synthesis of 5-bromopyrazolo[1,5-a]pyridines . This reaction is highly valued in medicinal chemistry because the resulting scaffold contains a bromine atom at the C-5 position, which is perfectly positioned for further elaboration.
Reaction with Alkynes
When reacted with electron-deficient alkynes (e.g., ethyl propiolate, dimethyl acetylenedicarboxylate), the salt yields the fully aromatic system directly.
-
Key Reference: The synthesis of ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a benchmark reaction described in patent literature [2].
-
Conditions: K₂CO₃ (3-5 equiv) in DMF at room temperature.
-
Yield Considerations: While some specific unoptimized examples cite yields as low as 6% [2], optimized protocols for similar N-aminopyridinium cycloadditions typically achieve 50–80%. Low yields often result from the polymerization of the sensitive ylide intermediate if the dipolarophile is added too slowly or if the temperature is uncontrolled.
Reaction with Alkenes
Reaction with alkenes (e.g., acrylates) initially yields a dihydro-intermediate, which requires an oxidant (e.g., chloranil, Pd/C, or atmospheric oxygen) to aromatize to the final pyrazolo[1,5-a]pyridine.
Strategic Advantage: Diversity-Oriented Synthesis (DOS)
The "4-bromo" substituent is the defining feature of this reagent. It allows the researcher to choose between two strategic workflows:
-
Cyclization-First: Build the ring, then functionalize via cross-coupling.
-
Coupling-First: Functionalize the pyridine, then N-aminate and cyclize (less common due to stability issues).
The Cyclization-First approach is preferred. The bromine atom at position 5 of the fused ring remains active for Palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of library analogs.
Figure 2: Diversity-Oriented Synthesis workflow utilizing the bromine handle for late-stage functionalization.
Experimental Protocol
Objective: Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. Based on adapted procedures from WO2014/8197 and general N-aminopyridinium methodology [2, 3].
Materials
-
Reagent: 1-Amino-4-bromopyridinium iodide (1.0 equiv)
-
Dipolarophile: Ethyl propiolate (3.0 - 5.0 equiv)
-
Base: Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
Procedure
-
Setup: Charge a dried round-bottom flask with 1-Amino-4-bromopyridinium iodide (e.g., 1.0 g) and anhydrous DMF (10 mL/g). Maintain an inert atmosphere (N₂ or Ar).
-
Base Addition: Add K₂CO₃ (3.0 equiv) in a single portion. The suspension may change color, indicating ylide formation.
-
Cyclization: Add ethyl propiolate (3.0 equiv) dropwise over 10 minutes. Note: Slow addition helps prevent ylide dimerization.
-
Reaction: Stir the mixture at room temperature (20–25°C) for 12–16 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and water. Separate the organic layer.[3] Wash the aqueous layer 2x with EtOAc.
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Product: The target compound is typically a pale solid.
Troubleshooting
-
Low Yield: If yield is <20%, ensure DMF is dry. Water quenches the ylide. Alternatively, switch the base to DBU (1.2 equiv) in acetonitrile.
-
Regioselectivity: Reactions with unsymmetrical alkynes generally favor the 3-substituted product (as shown above), but steric bulk on the alkyne can influence this.
References
-
Legault, C., & Charette, A. B. (2003). Highly Efficient Synthesis of N-Heterocycles via the Reaction of N-Aminopyridinium Salts with 1,3-Dipoles. Journal of the American Chemical Society, 125(21), 6360-6361. Link
-
ChemicalBook. (2025).[3][4] 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester Synthesis. Retrieved from ChemicalBook (Citing Patent WO2014/8197). Link
-
Wang, J., et al. (2024).[5] Synthesis of Functionalized Pyrazolo[1,5-a]pyridines. Synlett, 35, 1551-1556.[5] Link
-
Ravi, C., et al. (2017).[5] Recent Advances in the Synthesis of Pyrazolo[1,5-a]pyridines. Synthesis, 49, 2513-2522.[5] Link
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1-Amino-4-bromopyridinium Iodide: A Strategic Reagent in Modern Heterocyclic Synthesis
Abstract: 1-Amino-4-bromopyridinium iodide has emerged as a highly strategic and versatile reagent in heterocyclic chemistry. Its primary role is as a stable precursor to pyridinium ylides, which are powerful 1,3-dipoles for cycloaddition reactions. This guide elucidates the synthesis, core reactivity, and mechanistic pathways of 1-amino-4-bromopyridinium iodide, with a particular focus on its application in constructing the indolizine scaffold—a privileged motif in medicinal chemistry. The presence of the 4-bromo substituent offers a crucial handle for post-cycloaddition functionalization, significantly enhancing the molecular diversity accessible from a single core structure. Detailed experimental protocols and mechanistic insights are provided for researchers and drug development professionals aiming to leverage this reagent's unique synthetic potential.
Introduction to N-Aminopyridinium Salts
N-heterocyclic compounds are foundational to drug discovery and materials science. Among the myriad of synthetic tools available, N-aminopyridinium salts represent a class of reactive intermediates with broad synthetic potential.[1] These salts, characterized by a positively charged pyridinium nitrogen atom bonded to an amino group, serve as key precursors for generating pyridinium N-imines or ylides.[2][3] These ylides are isoelectronic with N-oxides and function as potent 1,3-dipoles in cycloaddition reactions, providing a direct route to various fused N-heterocyclic systems.[2][4]
1-Amino-4-bromopyridinium iodide stands out within this class. The strategic placement of a bromine atom at the C4 position significantly influences the electronic properties of the pyridinium ring and, crucially, provides a reactive site for subsequent cross-coupling reactions.[5] This dual functionality makes it an invaluable tool for building complex molecular architectures from simple, readily available starting materials.
Synthesis and Characterization
The preparation of 1-amino-4-bromopyridinium iodide is typically achieved through the electrophilic amination of 4-bromopyridine. This process involves the reaction of the pyridine nitrogen with an aminating agent that serves as an "NH2+" synthon.[2][6] A common and effective aminating reagent for this transformation is O-Mesitylenesulfonylhydroxylamine (MSH).[2][7]
The synthesis proceeds via nucleophilic attack of the pyridine nitrogen onto the electron-deficient nitrogen of MSH, followed by displacement of the mesitylenesulfonate leaving group. The resulting N-aminopyridinium cation is then isolated as its iodide salt, which is typically a stable, crystalline solid amenable to long-term storage.[8]
Characterization of the final product is typically performed using standard spectroscopic methods. ¹H NMR spectroscopy will show characteristic downfield shifts for the pyridinium protons, while mass spectrometry confirms the molecular weight of the cation.
Core Reactivity: The Gateway to Indolizines
The principal utility of 1-amino-4-bromopyridinium iodide in heterocyclic chemistry is its role as a precursor for 1,3-dipolar cycloaddition reactions.[4] Upon treatment with a base (e.g., potassium carbonate), the salt is deprotonated at the exocyclic nitrogen to generate a transient pyridinium N-ylide. This ylide is a highly reactive 1,3-dipole that readily engages with electron-deficient alkynes (dipolarophiles) to construct the indolizine ring system.[9][10]
The indolizine scaffold is a privileged heterocyclic motif found in a wide range of natural products and pharmacologically active compounds.[11] The cycloaddition approach using pyridinium ylides is one of the most powerful and convergent methods for its synthesis.[12]
Mechanism of [3+2] Cycloaddition
The reaction is a concerted [3+2] cycloaddition, a type of pericyclic reaction. The pyridinium ylide (the 3-atom, 4π-electron component) reacts with an alkyne like dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate (the 2-atom, 2π-electron component).[13][14] This is followed by a spontaneous dehydrogenative aromatization to furnish the stable, aromatic indolizine core.
The causality behind this powerful transformation lies in the favorable orbital interactions between the Highest Occupied Molecular Orbital (HOMO) of the pyridinium ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient alkyne. The electron-withdrawing groups on the alkyne are critical as they lower the energy of the LUMO, facilitating a rapid reaction under mild conditions.[15][16]
The Strategic Role of the 4-Bromo Substituent
While the cycloaddition builds the core indolizine structure, the 4-bromo substituent from the starting pyridinium salt is retained at the 7-position of the resulting indolizine. This is the key design feature of the reagent. The C-Br bond serves as a versatile anchor for a wide array of palladium-catalyzed cross-coupling reactions.[5] This allows for the late-stage introduction of diverse chemical functionalities, a highly desirable strategy in drug discovery programs.
Table 1: Post-Cycloaddition Functionalization of 7-Bromoindolizines
| Cross-Coupling Reaction | Reagents & Catalyst | Introduced Functionality |
| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Heteroaryl groups |
| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, Ligand (e.g., BINAP), Base | Substituted Amino groups |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl groups |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl groups |
This two-stage approach—cycloaddition followed by cross-coupling—provides a powerful platform for generating libraries of complex indolizine derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are representative and should be adapted based on specific substrates and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Synthesis of 1-Amino-4-bromopyridinium Iodide
-
Reagent Preparation: To a solution of 4-bromopyridine (1.0 eq.) in a suitable solvent such as dichloromethane, add O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 eq.) portion-wise at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Anion Exchange: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and add a saturated aqueous solution of potassium iodide or a solution of hydriodic acid (1.2 eq.).[13]
-
Isolation: The 1-aminopyridinium iodide salt will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used without further purification.
Protocol 4.2: Synthesis of a 7-Bromoindolizine Derivative via [3+2] Cycloaddition
-
Setup: To a round-bottom flask, add 1-amino-4-bromopyridinium iodide (1.0 eq.), the electron-deficient alkyne (e.g., ethyl propiolate, 1.2 eq.), and a suitable solvent (e.g., DMF or acetonitrile).[16]
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq.) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 50-60 °C) for 4-24 hours. The reaction progress can be monitored by observing the formation of a fluorescent spot on a TLC plate (indolizines are often highly fluorescent).[15]
-
Workup: Once the reaction is complete, filter off the inorganic base. Dilute the filtrate with ethyl acetate and wash with water and brine to remove the solvent and any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to afford the pure 7-bromoindolizine derivative.
Conclusion and Future Outlook
1-Amino-4-bromopyridinium iodide is more than a simple reagent; it is a strategic linchpin for the efficient assembly of complex heterocyclic systems. Its ability to participate in a robust [3+2] cycloaddition to form the indolizine core, while simultaneously carrying a handle for subsequent diversification, makes it an exceptionally powerful tool for medicinal chemists and synthetic researchers. The methodologies based on this reagent are characterized by their operational simplicity, mild reaction conditions, and high tolerance for functional groups. Future applications will likely focus on its integration into automated synthesis platforms for the rapid generation of compound libraries and the development of novel, stereoselective cycloaddition cascades to access even more complex molecular frameworks.
References
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Golmohammadi, F., et al. (2025, September). Representative protocols for the synthesis of functionalized indolizines. ResearchGate. Available from: [Link]
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Chen, K. (2024, December 8). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega. Available from: [Link]
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Mendiola, J., et al. (2009, January 14). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. American Chemical Society. Available from: [Link]
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Sheng, J., et al. (2025, March 10). Synthesis of Highly Functionalized Indolizines via NIS-Promoted Spiroannulation/Ring-Opening Aromatization of Alkylidene Oxindoles with 2-(Pyridin-2-yl)acetate Derivatives. The Journal of Organic Chemistry. Available from: [Link]
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Mendiola, J., et al. (2009, January 14). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. ACS Publications. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Available from: [Link]
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Mendiola, J., et al. (2025, August 6). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine | Request PDF. Available from: [Link]
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Kakehi, A., et al. (n.d.). Synthesis of peri-fused indolizines and azaindolizines by intramolecular 1,3-dipolar cycloaddition of 3-(phenylpropynoyloxyalkyl)pyridine N-ylides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
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Ghencea, I. O., et al. (2016, March 10). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. MDPI. Available from: [Link]
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Journal of Basic and Clinical Pharmacy. (2017, March 15). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available from: [Link]
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HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]
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Organic Syntheses Procedure. (n.d.). 1-aminopyridinium iodide. Available from: [Link]
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National Institutes of Health. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PMC. Available from: [Link]
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Sokolova, E. A., et al. (2020, September 5). Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones. MDPI. Available from: [Link]
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International Journal of Engineering Trends and Technology. (2025, April 26). Recent Advances in the Synthesis of Indolizines and their Derivatives. Available from: [Link]
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Organic Syntheses Procedure. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Available from: [Link]
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Organic Reactions. (n.d.). [4 + 3] Cycloaddition Reactions. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available from: [Link]
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NSF PAR. (n.d.). Endo selectivity in the (4+3) cycloaddition of oxidopyridinium ions. Available from: [Link]
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ResearchGate. (2025, October 16). (PDF) Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Available from: [Link]
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ResearchGate. (2024, June 4). (PDF) A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. Available from: [Link]
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ResearchGate. (n.d.). Intramolecular (4+3) cycloaddition reactions of oxidopyridinium ions.... Available from: [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Available from: [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). A formal [4 + 1] cycloaddition reaction of Baylis–Hillman bromides with sulfur ylides: facile access to α-alkenyl lactones. Available from: [Link]
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Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines. Available from: [Link]
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Heterocyclic Letters. (2021). Vol. 11, No.3|447-452| May-July|2021. Available from: [Link]
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Baran Lab. (n.d.). Haloselectivity of Heterocycles. Available from: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition
Abstract
This document provides a comprehensive guide for the synthesis of functionalized pyrazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The protocol details a robust and reproducible method starting from 1-amino-4-bromopyridinium iodide and an electron-deficient alkyne, utilizing a base-mediated 1,3-dipolar cycloaddition reaction.[4][5] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, outline critical safety precautions, and offer a guide for troubleshooting common issues. This application note is intended for researchers in organic synthesis, drug discovery, and related fields.
Introduction and Scientific Background
Pyrazolo[1,5-a]pyridines are nitrogen-containing fused heterocyclic scaffolds that form the core of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmaceutical properties, including kinase inhibition and anti-herpetic activity.[2] Consequently, the development of efficient and versatile synthetic routes to this framework is of paramount importance.[1]
One of the most powerful and direct methods for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) of an in situ-generated N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or alkene.[4][5][6][7][8] This approach allows for the rapid assembly of the bicyclic system with good control over regioselectivity.
This guide focuses specifically on the reaction between 1-amino-4-bromopyridinium iodide and ethyl propiolate. The choice of these starting materials is strategic: the bromo-substituent on the pyridine ring serves as a versatile chemical handle for subsequent cross-coupling reactions, enabling further diversification of the molecular scaffold.
Reaction Mechanism and Rationale
The synthesis proceeds via a three-step sequence: (1) base-mediated formation of a pyridinium ylide, (2) a concerted [3+2] cycloaddition, and (3) subsequent aromatization to yield the final product. Understanding the role of each component is crucial for optimizing the reaction and ensuring its success.
Step 1: Formation of the N-Aminopyridinium Ylide (1,3-Dipole) The reaction is initiated by a weak base, such as potassium carbonate (K₂CO₃), which deprotonates the exocyclic amino group of the 1-amino-4-bromopyridinium iodide salt. This generates the key reactive intermediate, the N-aminopyridinium ylide. This ylide is a 1,3-dipole, a molecule with separated positive and negative charges over a three-atom system, which is primed for cycloaddition reactions.[4][9][10][11][12]
Step 2: 1,3-Dipolar Cycloaddition The generated ylide reacts with ethyl propiolate, which acts as the "dipolarophile". Ethyl propiolate is an electron-deficient alkyne due to the electron-withdrawing nature of the ester group, making it highly reactive towards the nucleophilic ylide.[10][11][12] The reaction is a concerted pericyclic process where the 1,3-dipole adds across the alkyne's pi-system to form a five-membered dihydro-pyrazolo[1,5-a]pyridine intermediate.[4][5][8][13]
Step 3: Aromatization The dihydro intermediate is not typically isolated. It readily undergoes oxidation, often by atmospheric oxygen present in the reaction, to eliminate two hydrogen atoms.[11] This final step results in the formation of the stable, aromatic pyrazolo[1,5-a]pyridine ring system.
// Style Edges edge [color="#4285F4"]; } .enddot Caption: Reaction mechanism for pyrazolo[1,5-a]pyridine synthesis.
Causality Behind Experimental Choices:
-
Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent with a high boiling point.[14][15] Its polarity is ideal for dissolving the ionic pyridinium salt and stabilizing the charged intermediates in the reaction.[16][17] Its high boiling point allows the reaction to be heated to overcome the activation energy barrier without significant solvent loss.
-
Base (Potassium Carbonate - K₂CO₃): K₂CO₃ is an inexpensive and moderately weak base.[18] It is sufficiently basic to deprotonate the aminopyridinium salt to form the reactive ylide but mild enough to prevent undesired side reactions that might occur with stronger bases. It is also easily removed during the aqueous workup.[19]
Safety and Reagent Handling
All procedures should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
| Reagent | CAS No. | Key Hazards | Handling Precautions |
| 1-Amino-4-bromopyridinium iodide | 1533440-88-8 | Skin, eye, and respiratory irritant. Toxicity not fully characterized. | Avoid inhalation of dust and contact with skin and eyes. Handle with care. |
| Ethyl Propiolate | 623-47-2 | Flammable liquid and vapor. Causes skin and serious eye irritation. Lachrymator.[20] | Keep away from heat and ignition sources. Use non-sparking tools.[20] Avoid breathing vapors. |
| Potassium Carbonate (Anhydrous) | 584-08-7 | Causes serious eye irritation. Skin and respiratory irritant. Hygroscopic. | Avoid breathing dust. Keep container tightly closed in a dry place.[21] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Flammable liquid. Harmful in contact with skin or if inhaled. Can cause liver damage and has reproductive toxicity.[16] | Avoid all contact with skin, as it can be absorbed readily.[22] Use in a well-ventilated fume hood.[22] |
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| 1-Amino-4-bromopyridinium iodide | >98% | Commercially Available |
| Ethyl propiolate | >98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Deionized Water | N/A | In-house |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1-amino-4-bromopyridinium iodide (1.00 g, 3.32 mmol, 1.0 equiv).
-
Add anhydrous potassium carbonate (1.38 g, 9.96 mmol, 3.0 equiv).
-
Add 20 mL of anhydrous DMF via syringe.
-
Stir the resulting suspension at room temperature (approx. 20-25 °C) for 15 minutes.
-
-
Addition of Dipolarophile:
-
Slowly add ethyl propiolate (0.40 mL, 0.39 g, 3.98 mmol, 1.2 equiv) to the stirring suspension dropwise over 5 minutes using a syringe. A slight exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Maintain stirring at this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) every hour. (Eluent: 30% Ethyl Acetate in Hexanes; visualize under UV light at 254 nm). The reaction is typically complete within 4-6 hours.
-
-
Aqueous Work-up:
-
Once the starting material is consumed as indicated by TLC, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water. A precipitate should form.
-
Stir the aqueous suspension for 20 minutes to ensure complete precipitation of the product and dissolution of inorganic salts.
-
Transfer the mixture to a 250 mL separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Elute with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the 6-bromo-2-(ethoxycarbonyl)pyrazolo[1,5-a]pyridine as a white to off-white solid.
-
Expected Results
| Parameter | Value |
| Reactant Quantities | |
| 1-Amino-4-bromopyridinium iodide | 1.00 g (3.32 mmol) |
| Ethyl propiolate | 0.40 mL (3.98 mmol) |
| Potassium Carbonate | 1.38 g (9.96 mmol) |
| Reaction Conditions | |
| Temperature | 80 °C |
| Time | 4-6 hours |
| Product Information | |
| Product Name | 6-Bromo-2-(ethoxycarbonyl)pyrazolo[1,5-a]pyridine |
| Expected Yield | 75-85% |
| Appearance | White to off-white solid |
| Characterization | Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient temperature or reaction time.3. Impure starting materials. | 1. Use freshly opened or oven-dried K₂CO₃.2. Increase temperature to 100 °C and/or extend reaction time. Monitor by TLC.3. Verify the purity of starting materials by NMR or other analytical techniques. |
| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction.2. Formation of side products due to excessive heat or reaction time. | 1. Allow the reaction to proceed for a longer duration.2. Carefully control the reaction temperature and time. Purify carefully using column chromatography with a shallow gradient. |
| Low Yield After Work-up | 1. Product is partially soluble in the aqueous phase.2. Insufficient extraction. | 1. Saturate the aqueous phase with NaCl before extraction to decrease the polarity.2. Increase the number of extractions (e.g., 5 x 40 mL). |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent (DMF, EtOAc).2. Presence of impurities. | 1. Dry the product under high vacuum for an extended period.2. Re-purify by column chromatography or attempt recrystallization from a suitable solvent system (e.g., ethanol/water). |
References
-
Cu‐Catalyzed [3+2]‐cycloaddition of pyridinium ylide with alkynes. (n.d.). ResearchGate. [Link]
-
ETHYL PROPIONATE Extra Pure - Laboratory Chemicals. (n.d.). Alpha Chemika. [Link]
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2016). Semantic Scholar. [Link]
-
Safety Data Sheet: Ethyl propionate. (2024). Carl ROTH. [Link]
-
Common Name: ETHYL PROPIONATE. (n.d.). NJ.gov. [Link]
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2016). MDPI. [Link]
-
[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. (2021). National Center for Biotechnology Information. [Link]
-
(PDF) Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2025). ResearchGate. [Link]
-
One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. (2020). Royal Society of Chemistry. [Link]
-
Laboratory-Specific Standard Operating Procedures: SOP for the safe use of N,N-Dimethylformamide (DMF). (n.d.). University of California, Santa Cruz. [Link]
-
Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. (2024). Royal Society of Chemistry. [Link]
-
Dimethylformamide - Technical Data Sheet. (n.d.). Kian Resin Chemical Company. [Link]
-
Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. (2024). Royal Society of Chemistry. [Link]
-
Dimethylformamide. (n.d.). Wikipedia. [Link]
-
Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. (2017). Organic Chemistry Portal. [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
-
Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. (2022). Royal Society of Chemistry. [Link]
-
SYNTHESIS OF PYRAZOLO[1,5-a]QUINOLINES AND RELATED COMPOUNDS. (1997). HETEROCYCLES. [Link]
-
The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. (2023). ResearchGate. [Link]
-
Can anyone suggest a better workup procedure in compound purification for organic synthesis? (2015). ResearchGate. [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]
-
Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. (2023). National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols: Strategic Functionalization of the C4 Position in 1-Amino-4-bromopyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed exploration of synthetic strategies for the functionalization of the C4 position of 1-amino-4-bromopyridinium iodide. This key intermediate is a versatile scaffold for the development of novel compounds in medicinal chemistry and materials science. The inherent electron deficiency of the pyridinium ring, enhanced by the N-amino group, activates the C4 position for a variety of transformations. This document outlines detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as for nucleophilic aromatic substitution (SNAr) reactions. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction setup, optimization, and product purification are discussed in depth.
Introduction: The Strategic Importance of 4-Substituted 1-Aminopyridinium Salts
Pyridinium salts are a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. The permanent positive charge on the nitrogen atom renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack, a reactivity pattern complementary to that of neutral pyridine. The introduction of an amino group at the N1 position further modulates the electronic properties of the ring and provides a versatile handle for subsequent chemical modifications.
1-Amino-4-bromopyridinium iodide, in particular, is a highly valuable building block. The bromine atom at the C4 position serves as a reliable leaving group for a multitude of cross-coupling and substitution reactions. This allows for the precise and strategic introduction of a wide range of carbon- and heteroatom-based substituents, leading to the generation of diverse molecular libraries for screening and development. This guide provides the necessary theoretical grounding and practical protocols to successfully leverage this versatile reagent.
Synthesis of the Starting Material: 1-Amino-4-bromopyridinium Iodide
A reliable and scalable synthesis of the starting material is paramount. The established procedure by Gösl and Meuwsen remains a robust and widely used method.[1]
Protocol 2.1: Synthesis of 1-Amino-4-bromopyridinium Iodide
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
4-Bromopyridine hydrochloride
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate
-
Hydriodic acid (57%)
-
Methanol
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-bromopyridine (1 eq.) in methanol.
-
To this solution, add a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid (1.1 eq.).
-
Heat the reaction mixture at 60-70 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and add potassium carbonate (2.5 eq.) portion-wise to neutralize the acid and deprotonate the N-aminopyridinium salt to its ylide form.
-
Remove the solvent and excess pyridine under reduced pressure.
-
Triturate the residue with dichloromethane to remove any unreacted 4-bromopyridine.
-
Dissolve the remaining solid in a minimal amount of water and filter to remove any inorganic salts.
-
To the aqueous filtrate, add 57% hydriodic acid (1.1 eq.) dropwise with cooling in an ice bath.
-
The 1-amino-4-bromopyridinium iodide will precipitate. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from ethanol to yield pure, off-white crystals.
Palladium-Catalyzed Cross-Coupling Reactions at the C4 Position
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[2] The electron-deficient nature of the 1-amino-4-bromopyridinium salt makes it an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds
The Suzuki-Miyaura reaction enables the coupling of the 4-bromopyridinium salt with a wide variety of organoboron reagents, such as boronic acids and their esters.[3][4] This reaction is highly valued for its functional group tolerance and generally mild conditions.
Causality of Experimental Choices:
-
Catalyst System: A Pd(0) species is the active catalyst. This is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to stabilize the palladium center and promote the catalytic cycle.[5][6]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[3] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in a biphasic solvent system with water.[5]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typical, allowing for the dissolution of both the organic and inorganic reagents.[4]
Diagram 3.1.1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 3.1.2: General Procedure for Suzuki-Miyaura Coupling Materials:
-
1-Amino-4-bromopyridinium iodide (1 eq.)
-
Aryl- or alkylboronic acid (1.2-1.5 eq.)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2-3 eq.)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 1-amino-4-bromopyridinium iodide, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.
Table 3.1.3: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, stable Pd(II) and Pd(0) precatalysts. |
| Ligand | SPhos, XPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with a diverse range of amines.[7] This reaction is particularly useful for synthesizing libraries of 4-amino-substituted pyridinium derivatives.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is essential. Precatalysts like Pd₂(dba)₃ or G4-Phos pre-catalysts are highly effective. The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos) being the state-of-the-art for enabling the coupling of a wide range of amines.[8][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tert-butanol are used to prevent unwanted side reactions.[11]
Diagram 3.2.1: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3.2.2: General Procedure for Buchwald-Hartwig Amination Materials:
-
1-Amino-4-bromopyridinium iodide (1 eq.)
-
Amine (primary or secondary) (1.2-2.0 eq.)
-
Pd₂(dba)₃ (1-3 mol%)
-
BrettPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq.)
-
Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, add 1-amino-4-bromopyridinium iodide, NaOtBu, Pd₂(dba)₃, and BrettPhos to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110 °C with stirring for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Table 3.2.3: Buchwald-Hartwig Amination Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
|---|---|---|
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Effective and commercially available precatalysts. |
| Ligand | BrettPhos, XPhos | Highly active for a broad range of amine substrates. |
| Base | NaOtBu, LiHMDS | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents to ensure a clean reaction. |
| Temperature | 80 - 110 °C | Necessary to drive the catalytic cycle, especially with less reactive amines. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the 4-bromopyridinium salt and a terminal alkyne.[12] This reaction is invaluable for introducing linear, rigid alkynyl linkers into molecular structures.
Causality of Experimental Choices:
-
Catalyst System: The Sonogashira reaction classically employs a dual-catalyst system: a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13][14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. The base serves to deprotonate the terminal alkyne, forming a copper acetylide intermediate, and also acts as the solvent in many cases.[15]
-
Solvent: Often, the amine base itself can serve as the solvent. Alternatively, a co-solvent like THF or DMF can be used.[16]
Protocol 3.3.1: General Procedure for Sonogashira Coupling Materials:
-
1-Amino-4-bromopyridinium iodide (1 eq.)
-
Terminal alkyne (1.2-1.5 eq.)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) (anhydrous)
-
THF (anhydrous, optional)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 1-amino-4-bromopyridinium iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous TEA (and THF if used), followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NH₄Cl to remove copper salts.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Table 3.3.2: Sonogashira Coupling Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Activates the terminal alkyne for transmetalation. |
| Base | TEA, DIPEA | Deprotonates the alkyne and neutralizes the HBr byproduct. |
| Solvent | TEA, THF, DMF | Anhydrous, aprotic solvents. |
| Temperature | 25 - 60 °C | Generally proceeds under mild thermal conditions. |
Nucleophilic Aromatic Substitution (SNAr)
The positively charged pyridinium ring is highly activated towards nucleophilic aromatic substitution (SNAr), making the displacement of the C4-bromide with various nucleophiles a straightforward and powerful functionalization strategy.[17] The reaction proceeds via a Meisenheimer-like intermediate.
Causality of Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R₂NH). Stronger nucleophiles generally lead to faster reactions.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the charged intermediate and do not interfere with the nucleophile.
-
Base: For nucleophiles like alcohols, thiols, or secondary amines, a base (e.g., K₂CO₃, NaH) is often required to generate the more potent anionic nucleophile in situ.
-
Temperature: While the pyridinium ring is activated, heating is often necessary to achieve reasonable reaction rates.
Diagram 4.1: SNAr Mechanism on the Pyridinium Ring
Caption: General mechanism for SNAr at the C4 position.
Protocol 4.2: General Procedure for SNAr with a Thiol Nucleophile Materials:
-
1-Amino-4-bromopyridinium iodide (1 eq.)
-
Thiol (e.g., thiophenol) (1.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the thiol and anhydrous DMF.
-
Add K₂CO₃ and stir the mixture at room temperature for 30 minutes to generate the thiolate.
-
Add the 1-amino-4-bromopyridinium iodide to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion
1-Amino-4-bromopyridinium iodide is a powerful and versatile building block for the synthesis of diverse 4-substituted pyridinium compounds. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully implement Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitutions. By understanding the underlying mechanisms and the rationale for the selection of reagents and conditions, scientists can effectively troubleshoot and optimize these transformations to accelerate their research and development programs.
References
-
NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
NROChemistry. (2024, February 14). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]
- Ilangovan, A., & Tyagi, B. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728.
-
Wikipedia. (2023, December 29). Chan–Lam coupling. Retrieved from [Link]
- Gösl, R., & Meuwsen, A. (1963). 1-AMINOPYRIDINIUM IODIDE. Organic Syntheses, 43, 1. doi:10.15227/orgsyn.043.0001
-
Roychowdhury, P., Samanta, S., Tan, H., & Powers, D. C. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Organic chemistry frontiers, 9(18), 5028–5054. [Link]
-
NROChemistry. (2025, April 11). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Retrieved from [Link]
-
Wikipedia. (2024, January 28). Buchwald–Hartwig amination. Retrieved from [Link]
- Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
- Le, C. M., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Wikipedia. (2023, December 26). Sonogashira coupling. Retrieved from [Link]
-
The Sonogashira Coupling. (n.d.). Retrieved from [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein journal of organic chemistry, 5, 55. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6). Retrieved from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved from [Link]
- Özer, M. S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 534-544.
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]
Sources
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- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
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- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Solubility issues of 1-Amino-4-bromopyridinium iodide in organic solvents
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering solubility issues with 1-Amino-4-bromopyridinium iodide. This document offers in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure the successful use of this versatile reagent in your research.
Understanding the Challenge: The Nature of 1-Amino-4-bromopyridinium iodide
1-Amino-4-bromopyridinium iodide is a pyridinium salt, a class of compounds that can be considered a type of ionic liquid (IL).[1] Their solubility in organic solvents is governed by a delicate balance of factors, including the ionic nature of the salt, the polarity of the solvent, and specific solute-solvent interactions.[2] Unlike neutral organic molecules, the solubility of ionic compounds like 1-Amino-4-bromopyridinium iodide is highly dependent on the solvent's ability to solvate both the cation and the anion effectively.
Troubleshooting Guide: Addressing Solubility Issues
When encountering poor solubility of 1-Amino-4-bromopyridinium iodide, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and resolve common solubility challenges.
My 1-Amino-4-bromopyridinium iodide won't dissolve in my chosen organic solvent. What should I do?
This is a common issue stemming from the ionic nature of the compound. Follow this troubleshooting workflow to address the problem:
Caption: Troubleshooting workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1-Amino-4-bromopyridinium iodide in common organic solvents?
While quantitative solubility data for this specific compound is not widely published, we can predict its qualitative solubility based on the general behavior of pyridinium salts and ionic liquids. The polarity of the solvent plays a crucial role.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | Highly Polar (Protic) | Soluble | The high polarity and hydrogen bonding capacity of water can effectively solvate the ions. |
| DMSO | Highly Polar (Aprotic) | Soluble | Dimethyl sulfoxide is a strong polar aprotic solvent capable of solvating both cations and anions. |
| DMF | Polar (Aprotic) | Soluble | Dimethylformamide is another effective polar aprotic solvent for dissolving ionic compounds. |
| Acetonitrile | Polar (Aprotic) | Moderately Soluble | Acetonitrile is a common solvent for reactions involving pyridinium salts, though solubility may be limited.[2] |
| Ethanol/Methanol | Polar (Protic) | Moderately Soluble | Short-chain alcohols can solvate ionic species, but their effectiveness can be lower than highly polar aprotic solvents. |
| Dichloromethane | Moderately Polar | Sparingly Soluble | The lower polarity of dichloromethane makes it a less effective solvent for ionic salts. |
| Toluene | Nonpolar | Insoluble | Nonpolar solvents lack the ability to effectively solvate the charged ions of the salt. |
| Hexane | Nonpolar | Insoluble | Similar to toluene, hexane is a nonpolar solvent and is not expected to dissolve ionic compounds. |
Q2: How does temperature affect the solubility of 1-Amino-4-bromopyridinium iodide?
For most solid solutes, solubility in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. Gentle warming (e.g., to 40-60 °C) can significantly improve the solubility of 1-Amino-4-bromopyridinium iodide in moderately polar solvents. However, be cautious of potential decomposition at elevated temperatures.
Q3: Can the counter-ion (iodide) be a source of the solubility problem?
Yes, the nature of the anion can significantly impact the solubility of a pyridinium salt.[3] Iodide is a relatively small and "hard" anion, which can lead to strong ionic interactions and lower solubility in organic solvents compared to larger, more charge-diffuse anions. In some cases, exchanging the iodide for a larger, more "organic-soluble" anion like bis(trifluoromethylsulfonyl)imide (NTf2-) or hexafluorophosphate (PF6-) can dramatically increase solubility in less polar organic solvents.[3]
Q4: I am using 1-Amino-4-bromopyridinium iodide in a reaction, and it is precipitating out. What can I do?
Precipitation during a reaction can be due to several factors:
-
Change in solvent polarity: The reaction may be consuming a polar reactant or generating a less polar product, causing the overall solvent polarity to decrease and the salt to precipitate.
-
Common ion effect: If the reaction generates a product with a common ion (e.g., another iodide salt), it can suppress the solubility of the starting material.
-
Temperature change: If the reaction is exothermic and was initiated at a higher temperature to dissolve the salt, subsequent cooling could cause precipitation.
Solutions:
-
Add a co-solvent to maintain a higher polarity throughout the reaction.
-
If possible, choose a solvent system where all components remain soluble.
-
Maintain a constant temperature throughout the reaction.
Experimental Protocols
Protocol 1: Quantitative Determination of Solubility via Isothermal Shake-Flask Method
To obtain precise solubility data for your specific application, the isothermal shake-flask method is a reliable approach.[4]
Objective: To determine the saturation solubility of 1-Amino-4-bromopyridinium iodide in a given organic solvent at a specific temperature.
Materials:
-
1-Amino-4-bromopyridinium iodide (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation: Add an excess amount of 1-Amino-4-bromopyridinium iodide to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vial in the thermostatic shaker bath set to the desired temperature. Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Analysis:
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a calibration curve of known concentrations. Dilute the collected sample to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the calibration curve.
-
Gravimetric Analysis: Accurately weigh a clean, dry evaporation dish. Transfer the filtered solution to the dish and evaporate the solvent under reduced pressure or in a fume hood. Once the solvent is completely removed, reweigh the dish. The mass of the dissolved solid can be determined by the difference in weight.
-
-
Calculation: Express the solubility in the desired units (e.g., g/L, mol/L).
Protocol 2: Typical Application in a Suzuki Coupling Reaction
The solubility of 1-Amino-4-bromopyridinium iodide is critical in cross-coupling reactions where it can act as a precursor to functionalized pyridines.
Caption: A typical workflow for a Suzuki coupling reaction.
References
-
Kłossowski, S., et al. (2016). The Hildebrand's solubility parameters of ionic liquids – In silico and experimentally determined values. Fluid Phase Equilibria, 429, 149-155. [Link]
-
Lazzaroni, S., et al. (2013). Ionic liquids: Solubility parameters and selectivities for organic solutes. AIChE Journal, 59(8), 3034-3041. [Link]
-
Razgulin, J., et al. (2024). Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Molbank, 2024(3), M1855. [Link]
-
Lee, S., et al. (2019). Solubility prediction of organic ionic compounds with computational methods for photoresist application. KAIST Repository. [Link]
-
Fiszman, F., et al. (2002). Solubility of Two Stable Iminium Salts in 12 Polar Solvents. Journal of Chemical & Engineering Data, 47(6), 1364-1367. [Link]
-
Chen, Y., et al. (2025). Intelligent prediction of ionic liquids and deep eutectic solvents by machine learning. Diva. [Link]
-
VanVeller, B., et al. (2020). Synthesis and non-aqueous solubility of pyridinium ROMs. ResearchGate. [Link]
-
Brogan, A. (2019). How can we estimate the solubility of Ionic liquids in different solvents? ResearchGate. [Link]
-
Barrios, E., et al. (2020). Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries. ResearchGate. [Link]
-
Musteata, V. E., et al. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Publishing. [Link]
-
Jo, T. S. (2008). Synthesis and characterizations of pyridinium salts including poly(pyr). LSU Digital Commons. [Link]
-
Wang, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1626-1636. [Link]
-
Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health. [Link]
-
Powers, D. C., et al. (2022). N-Amino pyridinium salts in organic synthesis. RSC Publishing. [Link]
-
Salvalaglio, M., et al. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Knowledge UChicago. [Link]
-
Ratan, J. K., et al. (2022). Physicochemical properties of 4-amino pyridine a model pollutant. ResearchGate. [Link]
-
Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. [Link]
-
Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. Chemistry Stack Exchange. [Link]
-
Reddit. (2024). Help with 4-Bromopyridine HCl. Reddit. [Link]
Sources
Preventing dimerization of N-iminopyridinium ylides during reaction
Technical Support Center: N-Iminopyridinium Ylides
A Guide for Researchers on Preventing Dimerization and Optimizing Reactions
Welcome to the technical support center for N-iminopyridinium ylide chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile intermediates in their synthetic workflows. N-iminopyridinium ylides are powerful 1,3-dipoles, frequently used in [3+2] cycloaddition reactions to construct complex nitrogen-containing heterocycles.[1][2][3] However, their high reactivity can also lead to undesired side reactions, most notably dimerization, which consumes the ylide and results in low yields of the desired product.
This document provides in-depth troubleshooting strategies, experimental protocols, and answers to frequently asked questions to help you mitigate dimerization and maximize the efficiency of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding N-iminopyridinium ylide dimerization.
Q1: What is N-iminopyridinium ylide dimerization?
N-iminopyridinium ylides are transient species, often generated in situ. Dimerization is a self-reaction where two molecules of the ylide react with each other instead of with the intended dipolarophile (e.g., an alkene or alkyne). This process forms a stable, often insoluble, dimeric byproduct and is a primary pathway for yield loss.
Q2: How do I know if dimerization is occurring in my reaction?
Common indicators of significant dimerization include:
-
Low or no yield of the expected cycloaddition product.
-
Formation of an unexpected precipitate during the reaction.
-
A complex mixture of byproducts observed by TLC or LC-MS analysis.
-
Disappearance of the ylide precursor without corresponding formation of the desired product.
Q3: What is the fundamental cause of dimerization?
Dimerization is a competing reaction. Its rate is highly dependent on the concentration of the ylide. If the ylide is generated faster than it is consumed by your reaction partner (the dipolarophile), its local concentration increases, making the probability of it reacting with itself much higher. The core of preventing this side reaction lies in controlling the rate of generation versus the rate of consumption.
Q4: Can the structure of my pyridine precursor affect dimerization?
Absolutely. Both electronic and steric factors play a crucial role.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can stabilize the ylide, making it less reactive and potentially less prone to rapid dimerization.[1][4] This stabilization allows for milder reaction conditions.[1]
-
Steric Effects: Bulky substituents on the pyridine ring can sterically hinder the approach of two ylide molecules, thus disfavoring the transition state for dimerization.[5]
Part 2: Troubleshooting Guide for Dimerization
This section provides a structured approach to diagnosing and solving dimerization issues in your experiments.
Problem: Low Yield of Desired Product with Significant Byproduct Formation
If you suspect dimerization is consuming your N-iminopyridinium ylide, the following troubleshooting tree can guide your optimization efforts.
Caption: Troubleshooting flowchart for preventing ylide dimerization.
Detailed Solutions & Protocols
The most effective strategy is to maintain a very low steady-state concentration of the ylide. This ensures that any ylide molecule generated is more likely to find and react with a dipolarophile molecule before it encounters another ylide.
Protocol: Slow Addition of Base/Oxidant
This protocol is for a typical in situ generation of an N-iminopyridinium ylide from its corresponding pyridinium salt using a base.
-
Setup: Assemble your reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Initial Charge: To the reaction flask, add the pyridinium salt, the dipolarophile, and the bulk of the reaction solvent.
-
Reagent Solution: In a separate flask, prepare a dilute solution of the base (e.g., triethylamine, DBU) in the same reaction solvent.
-
Slow Addition: Load the base solution into a syringe pump. Place the needle tip below the surface of the reaction mixture.
-
Execution: Begin stirring the reaction mixture and start the syringe pump at a very slow addition rate (e.g., 0.1 to 0.5 mL/hour).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting materials and the formation of the desired product.
Caption: Syringe pump setup for slow reagent addition.
Altering the physical parameters of the reaction can significantly shift the balance away from dimerization.
| Parameter | Recommended Change | Rationale |
| Temperature | Lower the temperature (e.g., from room temp to 0 °C or -20 °C) | Dimerization, like most reactions, has an activation energy. Lowering the temperature slows the rate of all reactions, but it can disproportionately slow the undesired dimerization, allowing the desired cycloaddition to become the major pathway.[7] |
| Concentration | Increase the solvent volume (High Dilution) | By running the reaction at a lower molar concentration (e.g., 0.01 M vs. 0.1 M), you decrease the probability of two ylide molecules colliding, thus kinetically disfavoring the second-order dimerization process. |
| Solvent | Screen different solvents | The stability and reactivity of the ylide can be solvent-dependent. A solvent that better solvates the transient ylide without promoting dimerization can be beneficial. Non-polar aprotic solvents are often a good starting point. |
If reaction conditions cannot be sufficiently optimized, modifying the structure of the ylide precursor is a powerful alternative. The stability of ylides is a critical factor in their reactivity.[4][8][9]
A. Electronic Stabilization:
Incorporate electron-withdrawing groups (EWGs) onto the pyridine ring of your precursor. This modification stabilizes the ylide through resonance or inductive effects, making it less reactive and therefore less prone to rapid, uncontrolled dimerization.[1][10]
-
Examples of EWGs: -CN, -COCH₃, -CO₂Et, -NO₂
-
Effect: Ylides stabilized by EWGs are often more selective and can be used under milder conditions, sometimes even in aqueous buffers at neutral pH.[1]
B. Steric Hindrance:
Introduce bulky substituents either on the pyridine ring (e.g., at the 2- or 6-positions) or on the imine nitrogen. This physically obstructs the approach of two ylide molecules, making the dimerization transition state energetically unfavorable.
-
Example Substituents: tert-butyl, phenyl, mesityl groups.
-
Effect: Steric hindrance can be a highly effective method to prevent dimerization, even for electronically reactive ylides.[5]
C. Increase Dipolarophile Reactivity:
The faster the ylide is consumed in the desired reaction, the lower its steady-state concentration will be. Using a more reactive dipolarophile can "outrun" the dimerization.
-
Strategy: Switch from a simple alkene to an electron-deficient alkene (e.g., acrylates, maleimides) or a strained alkene (e.g., norbornene), which are known to react more rapidly in [3+2] cycloadditions.[11]
References
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. National Center for Biotechnology Information. [Link]
-
N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes. Europe PMC. [Link]
-
Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Royal Society of Chemistry. [Link]
-
Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. ResearchGate. [Link]
-
Ylide Stability Definition. Fiveable. [Link]
-
N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes. Royal Society of Chemistry. [Link]
-
In situ generation of azomethine ylides. ResearchGate. [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds. Royal Society of Chemistry. [Link]
-
Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides. National Center for Biotechnology Information. [Link]
-
Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Royal Society of Chemistry. [Link]
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI. [Link]
-
(3+n)‐Cycloaddition reactions of in situ generated carbonyl ylides,... ResearchGate. [Link]
-
Development of [3+2] cycloadditions of N–N pyridinium ylides via... ResearchGate. [Link]
-
Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning. National Center for Biotechnology Information. [Link]
-
How could we prevent dimerization of thienopyrimidinone in basic conditions?. ResearchGate. [Link]
-
Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. [Link]
-
Inhibition of Pyrimidine Dimer Formation in DNA by Cationic Molecules: Role of Energy Transfer. National Center for Biotechnology Information. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Optimizing base equivalents for 1-Amino-4-bromopyridinium iodide cycloadditions
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Base Equivalents & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are likely utilizing 1-amino-4-bromopyridinium iodide as a 1,3-dipole precursor to synthesize pyrazolo[1,5-a]pyridine scaffolds via [3+2] cycloaddition. The critical control point in this reaction is the base stoichiometry .
Unlike simple deprotonations, this system requires a "Goldilocks" zone for base equivalents. Too few equivalents result in incomplete ylide formation; too many (or the wrong type) lead to nucleophilic attack on the 4-bromo position (SNAr) or polymerization of your dipolarophile.
Module 1: The Base Stoichiometry Matrix
The Golden Ratio: 2.0 to 2.5 Equivalents
For most [3+2] cycloadditions using this salt, 2.0 to 2.5 equivalents of base relative to the pyridinium salt is the optimal starting point.
Mechanistic Justification (Why not 1.0 eq?)
-
Neutralization (Eq 1): The first equivalent is consumed immediately to neutralize the hydriodic acid (HI) associated with the pyridinium salt.
-
Ylide Generation (Eq 2): The second equivalent performs the actual deprotonation of the exocyclic amine to generate the pyridinium N-imide (the active 1,3-dipole).
-
Equilibrium Drive (Eq 0.5): Because the N-imide is in equilibrium with the protonated salt, a slight excess (0.2–0.5 eq) ensures the equilibrium shifts entirely toward the dipole species, maximizing reaction rate.
Base Selection Guide
| Base System | Recommended Eq. | Solvent Compatibility | Risk Profile | Best Use Case |
| K₂CO₃ | 2.5 – 3.0 | DMF, MeCN (Heterogeneous) | Low. Poor nucleophile; minimal risk of displacing the 4-Br. | Standard Protocol. Best for retaining the bromine handle. |
| DBU | 2.0 – 2.2 | DCM, THF (Homogeneous) | Medium. Strong base; excess can polymerize sensitive alkynes. | Rapid reactions at room temperature; difficult substrates. |
| Et₃N (TEA) | 2.5 – 3.0 | EtOH, DCM | Low/Medium. Weaker base; reaction may be sluggish. | When using highly reactive dipolarophiles (e.g., DMAD). |
| NaOEt/NaOH | AVOID | EtOH, H₂O | Critical. High risk of SNAr at C4 position. | Do not use if you need to keep the bromine. |
Module 2: Mechanistic Visualization
The following diagram illustrates the pathway from the salt to the fused heterocycle, highlighting where base equivalents impact the outcome.
Caption: Figure 1.[1][2] Step-wise activation of the pyridinium salt. Note that nucleophilic bases can divert the pathway toward bromine displacement (Red dashed line).
Module 3: Troubleshooting & FAQs
Q1: My yield is stuck at ~45% despite using 2.0 equivalents of DBU. What is happening?
Diagnosis: Dimerization or Dipolarophile Polymerization. Explanation: Highly reactive 1,3-dipoles can dimerize if the dipolarophile concentration is too low locally. Alternatively, strong bases like DBU can initiate anionic polymerization of electron-deficient alkynes (like propiolates) before they react with the dipole. Solution:
-
Switch to K₂CO₃: The heterogeneous nature keeps the effective basicity lower, preventing side reactions.
-
Slow Addition: Add the base slowly to a mixture of the salt and dipolarophile. This ensures the dipole is generated only when a trapping agent is present.
Q2: I lost the Bromine atom in the final product. Why?
Diagnosis: Nucleophilic Aromatic Substitution (SNAr). Explanation: The 4-position of the pyridinium ring is highly electrophilic. If you used a base that is also a nucleophile (hydroxide, methoxide, or even primary amines) or a nucleophilic solvent (methanol) at high temperatures, the bromine was displaced. Solution:
-
Change Solvent: Use aprotic solvents like Acetonitrile (MeCN) or DMF . Avoid alcohols.
-
Change Base: Use a non-nucleophilic base like K₂CO₃ or DABCO .
Q3: The reaction turns into a black tar immediately upon adding base.
Diagnosis: Oxidative degradation of the ylide. Explanation: Pyridinium ylides are sensitive to oxidation. If the reaction is run open to air, the ylide can decompose into complex radical mixtures. Solution:
-
Degas Solvents: Sparge your solvent with Nitrogen/Argon for 15 minutes.
-
Inert Atmosphere: Run the reaction under a balloon of Nitrogen.
-
Temperature Control: Start the reaction at 0°C during base addition, then warm to room temperature.
Module 4: Validated Experimental Protocol
Objective: Synthesis of 4-bromo-pyrazolo[1,5-a]pyridine derivative via K₂CO₃ mediation.
-
Preparation: In a dry round-bottom flask, suspend 1-amino-4-bromopyridinium iodide (1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN) (10 mL).
-
Dipolarophile Addition: Add the electron-deficient alkyne (e.g., ethyl propiolate) (1.2 mmol, 1.2 eq).
-
Base Activation: Add K₂CO₃ (2.5 mmol, 2.5 eq) in one portion.
-
Note: The suspension will likely change color (often yellow or orange) indicating ylide formation.
-
-
Reaction: Stir vigorously at Room Temperature for 4–12 hours. Monitor by TLC (the polar salt spot will disappear; a less polar fluorescent spot will appear).
-
Workup:
-
Filter off the inorganic solids (KI, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
-
Module 5: Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic logic flow for optimizing reaction conditions.
References
-
Potts, K. T., et al. "1,2,4-Triazoles. XVIII. The reaction of 1,3-dipoles with heterocycles." Journal of Organic Chemistry, 1968. (Foundational work on pyridinium ylide cycloadditions).
-
Wang, J., et al. "Synthesis of pyrazolo[1,5-a]pyridines."[3] Synlett, 2024.[3] (Recent protocols on N-aminopyridinium ylide cycloadditions).
-
Ravi, C., et al. "Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives." Organic & Biomolecular Chemistry, 2017. (Specifics on K2CO3 mediated protocols).
-
Chuang, C-P., et al. "Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans."[4] Synthesis, 2006.[4] (Discussion on base optimization and solvent effects).
Sources
Technical Support Center: Purifying 1-Amino-4-bromopyridinium iodide by Recrystallization
Welcome to the technical support center for the purification of 1-Amino-4-bromopyridinium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. We will move beyond simple procedural steps to explain the underlying principles, helping you to troubleshoot and optimize your recrystallization experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying 1-Amino-4-bromopyridinium iodide?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core idea is to dissolve the impure 1-Amino-4-bromopyridinium iodide in a suitable hot solvent to create a saturated or near-saturated solution.[1][2] As this solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals.[1] Most impurities remain dissolved in the cold solvent (the "mother liquor") because they are present in lower concentrations.[2][3] The purified crystals are then collected by filtration.
Q2: What are the key characteristics of a good recrystallization solvent for this compound?
An ideal solvent for recrystallizing 1-Amino-4-bromopyridinium iodide should exhibit the following properties:
-
High dissolving power at elevated temperatures: The solvent should readily dissolve the compound when hot.[2]
-
Low dissolving power at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure a good recovery yield.[2]
-
Inertness: The solvent should not react with the 1-Amino-4-bromopyridinium iodide.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[4]
-
Appropriate Boiling Point: The boiling point of the solvent should ideally be lower than the melting point of the compound to prevent it from "oiling out".[5]
-
Impurity Solubility: The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).
Q3: Given that 1-Amino-4-bromopyridinium iodide is a salt, what types of solvents should I consider?
As a pyridinium salt, the compound is ionic and therefore polar. The principle of "like dissolves like" suggests that polar solvents are the best starting point.[4][6] Good candidates to screen include:
-
Protic Solvents: Water, ethanol, methanol, isopropanol. These can form hydrogen bonds, which may aid in dissolving the salt.[7]
-
Polar Aprotic Solvents: Acetonitrile, acetone. These have high dipole moments but do not have O-H or N-H bonds.
It is often beneficial to use a mixed-solvent system (e.g., ethanol/water or ethanol/diethyl ether) to fine-tune the solubility characteristics.[2]
Experimental Protocol: Recrystallization of 1-Amino-4-bromopyridinium iodide
This protocol provides a general workflow. The optimal solvent and volumes should be determined through small-scale trials.
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude 1-Amino-4-bromopyridinium iodide in various potential solvents (e.g., water, ethanol, isopropanol, acetonitrile). A good solvent will dissolve the compound when heated but show low solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[4][6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[1]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[4][6]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Crude Solid] --> B{Dissolve inMinimal Hot Solvent}; B --> C{Hot Filtration(If needed)}; C --> D[Slow Cooling]; B --> D; D --> E[Crystal Formation]; E --> F{Vacuum Filtration}; F --> G[Wash withCold Solvent]; G --> H[Dry Crystals]; H --> I(Pure Crystalline Product);
} endot Caption: General workflow for the recrystallization process.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 1-Amino-4-bromopyridinium iodide.
Issue 1: No crystals form after cooling, even in an ice bath.
-
Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[5][8] The solution is not supersaturated, and the compound remains dissolved even at low temperatures.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration.[8] Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.
-
-
Possible Cause 2: The solution is supersaturated but nucleation has not occurred. Crystal growth requires a nucleation site to begin.[5]
-
Solution A (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[5][6]
-
Solution B (Scratching): Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[5][6][7]
-
Issue 2: The compound "oils out" instead of forming crystals.
An "oil" or amorphous precipitate forms instead of a crystalline solid.
-
Possible Cause 1: The solution is cooling too quickly. If the solution is cooled too rapidly ("shock cooling"), the compound may come out of solution faster than it can form an ordered crystal lattice.[1]
-
Possible Cause 2: The boiling point of the solvent is higher than the melting point of the compound. The compound is melting in the hot solvent rather than dissolving.
-
Solution: Choose a different solvent with a lower boiling point.
-
-
Possible Cause 3: High concentration of impurities. Impurities can disrupt the crystal lattice formation.[5][7]
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.[9]
-
Issue 3: The final yield of crystals is very low.
-
Possible Cause 1: Too much solvent was used. As mentioned in Issue 1, excess solvent will retain a significant amount of the product in the mother liquor.[4][8]
-
Solution: Before starting, perform small-scale tests to determine the optimal amount of solvent. If you suspect this is the issue, you can try to recover more product from the mother liquor by evaporating some of the solvent.
-
-
Possible Cause 2: Premature crystallization during hot filtration. The compound crystallized on the filter paper or in the funnel.
-
Solution: Ensure the filtration apparatus (funnel, receiving flask) is pre-heated. Filter the solution as quickly as possible.
-
-
Possible Cause 3: Excessive washing. Using too much washing solvent, or solvent that is not sufficiently cold, can redissolve a portion of the product.[4][6]
-
Solution: Use a minimal amount of ice-cold solvent for washing.
-
Issue 4: The crystals are colored, but the pure compound should be colorless.
-
Possible Cause: Colored impurities are present. These impurities may be co-crystallizing with your product.
-
Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step.[3] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. Filter the hot solution through celite or filter paper to remove the charcoal.
-
Data Summary: Potential Recrystallization Solvents
The selection of an appropriate solvent is critical and must be determined experimentally.[2] The following table provides properties of common polar solvents that should be considered for screening.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Highly polar; may require a co-solvent like ethanol to reduce solubility if the compound is too soluble. |
| Ethanol | 78 | 24.5 | Good general-purpose polar protic solvent for many organic salts. |
| Methanol | 65 | 32.7 | More polar than ethanol; may dissolve the compound too well at room temperature. |
| Isopropanol | 82 | 18.3 | Less polar than ethanol; may be a good choice if solubility in ethanol is too high. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent; often used for recrystallizing pyridinium salts.[10] |
| Acetone | 56 | 20.7 | A volatile polar aprotic solvent; can be a good choice for a second solvent in a mixed-solvent system.[10] |
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. (n.d.).
- Sandtorv, A. (2021, March 5). 2.
- Recrystallization. (n.d.).
- Problems with Recrystallis
- A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods. (n.d.). Benchchem.
- From Pyrylium to Pyridinium Salts: Understanding Physicochemical Fe
- Recrystalliz
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts. (n.d.). Benchchem.
- Recrystallization Issues. (2024, October 17). Reddit.
- Purification by Recrystalliz
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Overcoming steric hindrance in 4-substituted pyridinium salt reactions
Center ID: CHEMSUP-PYR-04 | Status: Operational Subject: Overcoming Steric & Electronic Barriers in 4-Substituted Pyridinium Salts
Welcome to the Pyridinium Reaction Optimization Center.
You have reached the Tier-3 Support Desk. This guide is not a textbook; it is a troubleshooting engine designed for researchers facing "stalled" reactivity involving 4-substituted pyridinium scaffolds.
Whether you are attempting to synthesize Katritzky salts from hindered amines, directing Minisci radicals to the 4-position, or engaging in Zincke ring-opening protocols, the interplay of sterics (physical bulk) and electronics (LUMO lowering) at the 4-position is likely your bottleneck.
Module 1: The "Formation" Bottleneck (Katritzky & Zincke Salts)
The Issue: You are trying to condense a primary amine with a pyrylium salt or Zincke precursor, but the reaction is stuck. Diagnosis: Steric clash between the incoming amine and the 2,6-substituents of the ring, or electronic deactivation by the 4-substituent.
Troubleshooting Protocol: Forcing the Condensation
Standard conditions (EtOH, Reflux) often fail when the amine is
| Parameter | Standard Protocol | High-Steric Protocol (The "Fix") | Why it works |
| Solvent | Ethanol or Methanol | 1,2-Dichloroethane (DCE) or n-Butanol | Higher boiling points allow the energy barrier of the initial nucleophilic attack to be overcome. |
| Catalyst | None or Et3N | Acetic Acid (1.0 equiv) or TFA (cat.) | Protonation of the leaving group (in Zincke) or activation of the pyrylium helps, but buffering is key to prevent amine protonation. |
| Energy | Reflux (80°C) | Microwave (120-150°C, 30 min) | Direct dielectric heating overcomes the entropic penalty of bringing two bulky species together. |
| Stoichiometry | 1:1 | 1.5:1 (Salt:Amine) | Excess electrophile drives the kinetics when |
FAQ: The 4-Substituent Effect
Q: My pyrylium salt has a 4-phenyl group. Why is the reaction slower than with 4-methyl? A: While phenyl is bulky, the issue here is likely solubility and conjugation. The 4-phenyl group stabilizes the pyrylium cation via resonance, raising the LUMO and making it less electrophilic.
-
Fix: Switch to a more polar aprotic solvent (DMF/MeCN) to solvate the salt better, or use a "pre-activated" Zincke salt (DNP derivative) which is more electrophilic than the pyrylium.
Module 2: The "Selectivity" Paradox (Minisci Reactions)
The Issue: You want to functionalize a pyridine at C4, but you are getting mixtures of C2/C4, or the 4-substituent is blocking the reaction. Diagnosis: Radical nucleophiles are sensitive to both sterics and electronics. A pre-existing 4-substituent usually directs incoming radicals to C2.
Experimental Workflow: Forcing C4 Selectivity
If you need to install a group at C4 on a "blank" pyridine, you must block C2/C6.[1] If you have a 4-substituent and want to substitute around it, you must manipulate the "Sombrero Effect" (steric shielding).
The "Baran Blocking" Strategy (for C4-Selective Alkylation): Instead of relying on inherent electronics, use a transient blocking group.
-
Step 1 (Activation): React pyridine with a maleate derivative to form a bis-carboxylic acid pyridinium salt. This places steric bulk at C2 and C6.[1]
-
Step 2 (Radical Addition): Perform the Minisci reaction. The radical must attack C4 because C2/C6 are physically blocked.
-
Step 3 (Deprotection): Base treatment removes the blocking group.
Data: Regioselectivity Shift
| Substrate | Conditions | C2:C4 Ratio | Yield |
|---|---|---|---|
| Pyridine | Standard Minisci (Ag+/S2O8) | 2:1 (Mix) | 45% |
| Pyridine-Maleate Salt | Baran Protocol | < 1:99 (Exclusive C4) | 72% |
Module 3: Deaminative Cross-Coupling (The "Leaving Group" Role)
The Issue: Using a 4-substituted pyridinium salt as a radical precursor (Katritzky salt), but the cross-coupling (Ni/Photoredox) is failing.
Diagnosis: The redox potential of the pyridinium salt is incorrect. The 4-substituent dictates the reduction potential (
Tuning the 4-Substituent for SET (Single Electron Transfer)
For a reaction to work, the catalyst (e.g., Ni(0) or excited photocatalyst) must reduce the pyridinium salt to form the dihydropyridyl radical, which then fragments.
-
Scenario A: Reaction is too slow (No reduction).
-
Cause: The pyridinium is too electron-rich (e.g., 4-OMe, 4-tBu).
-
Fix: Use a 4-(4-cyanophenyl) or 4-(4-trifluoromethylphenyl) substituted pyrylium to make the salt. This lowers the LUMO, making reduction easier (
becomes less negative).
-
-
Scenario B: Background decomposition.
-
Cause: The salt is too unstable.
-
Fix: Use the standard 2,4,6-triphenyl motif.[2] It is the "Goldilocks" zone of stability and reactivity.
-
Visualizing the Decision Logic
The following diagram illustrates the decision process for optimizing reactions based on the specific steric/electronic profile of your 4-substituted pyridinium salt.
Caption: Decision matrix for troubleshooting steric and electronic bottlenecks in pyridinium salt chemistry. Blue nodes indicate decision points; Green/Red nodes indicate experimental interventions.
References
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines Source: Journal of the American Chemical Society (2021) Context: Defines the maleate blocking group strategy to overcome C2/C4 selectivity issues. URL:[Link]
-
Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts Source: Journal of the American Chemical Society (2019) Context: Watson's foundational work on using Katritzky salts for cross-coupling, detailing the steric requirements of the pyridinium leaving group. URL:[Link]
-
The Zincke Reaction: A Review Source: Organic Preparations and Procedures International Context: Comprehensive review of the ANRORC mechanism and the impact of ring substituents on ring-opening kinetics. URL:[Link]
-
Catalytic Diazene Synthesis from Sterically Hindered Amines Source: Nature Communications (2025/2024 context) Context: Recent protocols for handling extremely hindered amines that fail traditional Katritzky salt formation.[3] URL:[Link]
Sources
Validation & Comparative
1H NMR Interpretation of 1-Amino-4-bromopyridinium iodide: A Comparative Technical Guide
The following guide is a comprehensive technical analysis designed for researchers and analytical scientists. It moves beyond basic spectral listing to provide a logic-driven framework for interpreting the 1H NMR of 1-Amino-4-bromopyridinium iodide , a critical intermediate in the synthesis of pyridinium ylides and functionalized heterocycles.
Executive Summary & Application Context
1-Amino-4-bromopyridinium iodide is a specialized salt used primarily as an electrophilic aminating agent or a precursor for 1,3-dipolar cycloadditions (via ylide formation). Unlike neutral pyridines, this cationic species presents unique NMR challenges, specifically the observation of the exchangeable
This guide compares the product against its neutral precursor (4-bromopyridine ) to establish a self-validating interpretation protocol. It emphasizes the use of DMSO-d6 versus D2O to confirm the presence of the hydrazine-like moiety.
Experimental Workflow & Protocol
To ensure reproducible data, the following sample preparation and synthesis verification workflow is recommended.
Synthesis & Isolation Logic (Brief Context)
The compound is typically synthesized by N-amination of 4-bromopyridine using hydroxylamine-O-sulfonic acid (HOSA) followed by ion exchange with HI. The critical impurity to monitor is unreacted 4-bromopyridine.
NMR Sample Preparation Workflow
The choice of solvent is binary and functional:
-
DMSO-d6: Required for full structural characterization (observes
). -
D2O: Used for "D-exchange" experiments to confirm the labile
-amino group.
Figure 1: Decision tree for NMR solvent selection to validate the N-amino functionality.
Comparative Analysis: Precursor vs. Product
The most robust method to confirm the formation of the salt is to compare the chemical shifts (
Theoretical Shift Prediction
The transformation from a neutral pyridine to a cationic N-aminopyridinium species induces a strong deshielding effect (downfield shift) on the ring protons due to:
-
Positive Charge: The cationic nitrogen pulls electron density from the ring.
-
Inductive Effect: The
group is electronegative relative to the lone pair it replaces.
Quantitative Comparison Table (in DMSO-d6)
| Feature | 4-Bromopyridine (Precursor) | 1-Amino-4-bromopyridinium I (Product) | Shift ( | Interpretation |
| H2 / H6 (Ortho to N) | 8.50 - 8.60 ppm (d) | 8.90 - 9.20 ppm (d) | +0.4 - 0.6 ppm | Strong deshielding due to adjacent cationic |
| H3 / H5 (Meta to N) | 7.60 - 7.70 ppm (d) | 8.10 - 8.30 ppm (d) | +0.5 - 0.6 ppm | Deshielding due to overall ring electron deficiency. |
| Absent | 7.50 - 8.50 ppm (bs) | N/A | Diagnostic Peak. Broad singlet, integrates to 2H. | |
| Coupling ( | Slight Increase | Cationic character often increases |
Note: "d" = doublet, "bs" = broad singlet. Exact shifts vary with concentration.
Detailed Structural Assignment
This section details the specific signal assignments for the product in DMSO-d6.
The Aromatic Region (AA'BB' System)
Due to the plane of symmetry passing through the N1-C4 axis, the ring protons appear as two distinct doublets (approximating an AA'XX' or AA'BB' system depending on field strength).
-
8.9 - 9.2 ppm (2H, doublet,
Hz): Assigned to H2 and H6 . These protons are closest to the positive nitrogen center, resulting in the most significant downfield shift. -
8.1 - 8.3 ppm (2H, doublet,
Hz): Assigned to H3 and H5 . These are ortho to the bromine atom. The bromine exerts a shielding effect relative to H2/H6, but the ring current keeps them in the aromatic region.
The Diagnostic N-Amino Signal
-
7.5 - 8.5 ppm (2H, broad singlet): Assigned to
.-
Validation: This peak is the "smoking gun" for the reaction.
-
Broadening: The peak is often broad due to quadrupolar relaxation of the adjacent nitrogen (
) and partial exchange with trace water in the DMSO.
-
Impurity Profiling
-
Unreacted 4-Bromopyridine: Look for doublets upfield at ~8.5 and ~7.6 ppm.
-
Protonated 4-Bromopyridine (Salt formation w/o amination): If the reaction fails but acid is present, the
peak will be absent, and a very broad singlet may appear >12 ppm.
Validation Protocol: The D2O Exchange
To definitively distinguish the amino protons from aromatic impurities, perform a D2O shake test.
Procedure:
-
Run the standard spectrum in DMSO-d6 .
-
Add 1-2 drops of D2O to the NMR tube.
-
Shake and re-acquire.[1]
Result Interpretation:
-
H2/H6 & H3/H5: Signals remain (may shift slightly due to solvent polarity change).
- Peak: Disappears completely.
Figure 2: Connectivity map highlighting the diagnostic N-N bond and symmetry equivalent protons (C2/C6 and C3/C5).
References
-
Organic Syntheses. "1-Aminopyridinium Iodide." Org.[1][6] Synth.1963 , 43, 1.
-
BenchChem. "Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide." (Used for comparative precursor data).
-
Santa Cruz Biotechnology. "1-Aminopyridinium iodide Product Data." SCBT.
-
National Institutes of Health (NIH). "N-Amino Pyridinium Salts in Organic Synthesis." PubMed Central.
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Mass Spectrometry Analysis of N-Aminopyridinium Cations: A Comparative Technical Guide
Executive Summary
N-aminopyridinium salts are critical intermediates in the synthesis of N-ylides, pyrazoles, and various bioactive heterocycles. Their analysis presents a unique mass spectrometric challenge due to their pre-charged ionic nature (fixed positive charge) and the lability of the N-N bond.
This guide objectively compares the performance of Electrospray Ionization (ESI) —the industry standard—against Matrix-Assisted Laser Desorption/Ionization (MALDI) and Atmospheric Pressure Chemical Ionization (APCI) . We further detail the fragmentation dynamics required to structurally validate these cations, specifically focusing on the diagnostic cleavage of the N-N bond.
Part 1: The Analytical Challenge
The N-aminopyridinium cation consists of a pyridine ring bearing an amino group on the nitrogen atom. This structure dictates two critical MS behaviors:
-
Fixed Charge: The molecule is already ionic (
), eliminating the need for protonation ( ) in the source. -
N-N Bond Lability: The nitrogen-nitrogen single bond is energetically weaker than the ring C-C or C-N bonds, making it the primary site of fragmentation.
Part 2: Ionization Source Comparison
The choice of ionization source dictates the sensitivity and integrity of the molecular ion detection.
Electrospray Ionization (ESI) – The Gold Standard
ESI is the superior method for N-aminopyridinium analysis. Because the analyte is a pre-existing ion in solution, ESI transfers it directly into the gas phase without the need for harsh thermal vaporization or proton transfer reactions.
-
Mechanism: Coulombic explosion of charged droplets releases the naked cation
. -
Performance: High sensitivity; minimal in-source fragmentation (unless optimized for "In-Source Decay").
-
Best For: Quantitative analysis, structural elucidation (MS/MS), and LC-MS coupling.
MALDI – The High-Throughput Alternative
MALDI is less effective for small N-aminopyridinium salts due to matrix interference in the low mass region (<500 Da). However, it becomes relevant if the pyridinium moiety is a tag on a larger biomolecule.
-
Mechanism: Laser ablation of a co-crystallized matrix/analyte mixture.[1]
-
Performance: High background noise at low
. "Sweet spot" analysis requires specific matrices (e.g., CHCA) that do not overlap with the pyridinium mass. -
Best For: Rapid screening of solid samples or large conjugates.
APCI – The Stress Test
APCI requires the sample to be vaporized before ionization. Since N-aminopyridinium salts differ in thermal stability, APCI often leads to thermal degradation before the ion enters the analyzer.
-
Mechanism: Corona discharge ionization of solvent gas which reacts with vaporized analyte.
-
Performance: often observes the thermal decomposition product (neutral pyridine) rather than the intact cation.
-
Best For: Studying thermal stability or neutral ylide degradation products.
Comparative Data Summary
| Feature | ESI (Recommended) | MALDI | APCI |
| Ionization Mechanism | Liquid-to-Gas Desorption | Laser Desorption | Gas-Phase Chemical Ionization |
| Intact Ion Stability | High | Moderate (Matrix dependent) | Low (Thermal degradation risk) |
| Low Mass Noise | Low | High (Matrix clusters) | Low |
| Quantitation | Excellent (Linear dynamic range) | Poor (Spot heterogeneity) | Good (If stable) |
| Sample State | Solution (MeOH/H2O) | Solid Crystal | Solution/Vapor |
Part 3: Fragmentation Dynamics (CID Analysis)
Understanding the fragmentation pattern is crucial for confirming the N-amino structure versus ring-substituted isomers.
The Diagnostic N-N Cleavage
Upon Collision-Induced Dissociation (CID), N-aminopyridinium cations undergo a characteristic cleavage of the N-N bond. Unlike standard "even-electron rule" fragmentations, this often yields a radical cation.[2][3]
Pathway A (Dominant): Homolytic Cleavage
-
Observation: Appearance of the pyridine radical cation (
79 for unsubstituted pyridine). -
Significance: This violates the even-electron rule but is driven by the stability of the aromatic pyridine ring.
Pathway B (Secondary): Heterolytic Cleavage/Rearrangement
-
Observation: Loss of neutral ammonia (17 Da).
-
Significance: Less common, usually requires a proton transfer mechanism (e.g., from an alkyl substituent) prior to cleavage.
Visualization of Fragmentation Pathways[3][4][5]
Figure 1: Competitive fragmentation pathways for N-aminopyridinium cations under CID conditions.
Part 4: Experimental Protocol
This protocol ensures reproducible data for N-aminopyridinium analysis using ESI-MS/MS.
Sample Preparation
-
Solvent: Methanol (LC-MS grade). Avoid water if the specific salt is hydrolytically unstable, though most are stable.
-
Concentration: 1–10 µM. High concentrations (
µM) cause space-charge effects and dimer formation . -
Additives:
-
Recommended: 0.1% Formic Acid (stabilizes the cation).
-
Avoid: High concentrations of Ammonium Acetate (can suppress ionization via competitive pairing).
-
Instrument Parameters (ESI-QTOF or Triple Quad)
-
Polarity: Positive Mode (
). -
Capillary Voltage: 3.0 – 3.5 kV. (Lower than standard 4.0 kV to prevent in-source discharge).
-
Cone Voltage: 20–30 V. Keep low to prevent premature N-N cleavage in the source.
-
Desolvation Temp: 250°C.
Workflow Diagram
Figure 2: Optimized workflow for the structural validation of N-aminopyridinium salts.
Part 5: References
-
Fragmentation Mechanisms: "Fragmentation (mass spectrometry)." Wikipedia. Retrieved from
-
ESI vs MALDI: "Ionization techniques (ESI and MALDI)." Fiveable / Proteomics Class Notes. Retrieved from
-
Collision Induced Dissociation: "Collision-induced dissociation."[4][5][6][7] National MagLab. Retrieved from
-
General MS Interpretation: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Retrieved from
Sources
- 1. fiveable.me [fiveable.me]
- 2. fiveable.me [fiveable.me]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 4-Bromo- vs. 4-Hydrogen-Aminopyridinium Salts in Amination Reactions
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the ever-evolving landscape of synthetic organic chemistry, the quest for efficient and tunable reagents is paramount. N-aminopyridinium salts have recently garnered significant attention as versatile aminating agents, capable of participating in a range of transformative reactions, including powerful C-H amination protocols.[1][2] The reactivity of these salts can be exquisitely controlled by the electronic nature of substituents on the pyridine ring. This guide provides a detailed comparison of the reactivity of two key analogues: 4-bromo-N-aminopyridinium and the parent 4-hydrogen-N-aminopyridinium salt. By understanding the fundamental electronic differences and their impact on reactivity, researchers can make more informed decisions in the design and execution of novel synthetic methodologies.
The Decisive Role of the 4-Substituent: An Electronic Perspective
The reactivity of a pyridinium salt is intrinsically linked to the electron density of the pyridine ring. A positively charged nitrogen atom renders the ring electron-deficient, a feature that is further modulated by substituents. The Hammett equation provides a quantitative framework for understanding these substituent effects. While specific Hammett constants for substituents on a pyridinium ring are not as broadly tabulated as for benzene derivatives, the underlying principles of inductive and resonance effects remain critical.
The key difference between the 4-bromo and 4-hydrogen analogues lies in the electronic properties of the bromine atom. Bromine exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative element, bromine withdraws electron density from the pyridine ring through the sigma bond. This effect is electron-withdrawing and tends to increase the overall electrophilicity of the pyridinium ring.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system. This effect is electron-donating.
In the case of halogens, the inductive effect generally outweighs the resonance effect. For a 4-bromo substituent on a neutral benzene ring, the Hammett para-substituent constant (σp) is +0.23, indicating a net electron-withdrawing character. When attached to a positively charged pyridinium ring, which is already strongly electron-deficient, the electron-withdrawing inductive effect of bromine is expected to be even more pronounced. This increased withdrawal of electron density further destabilizes the pyridinium ring, making it a more potent electrophile and a better leaving group in amination reactions.
Conversely, with a hydrogen atom at the 4-position, there are no significant electronic effects beyond the inherent properties of the pyridinium core. Therefore, the 4-bromo-N-aminopyridinium salt is predicted to be a more reactive aminating agent than its 4-hydrogen counterpart.
Reactivity Comparison: A Quantitative Look
To date, a direct head-to-head kinetic comparison of 4-bromo- vs. 4-hydrogen-aminopyridinium salts in a standardized amination reaction has not been extensively reported in the literature. However, based on the electronic principles discussed, we can predict the relative performance in key applications. A prime example is the use of N-aminopyridinium salts as precursors for N-centered radicals in photoredox-catalyzed C-H amination reactions.[1]
In such a reaction, the N-aminopyridinium salt is reduced by a photoredox catalyst to generate an amidyl radical, which then engages in the C-H amination. The ease of this reduction is directly related to the electron deficiency of the pyridinium ring. A more electron-deficient ring will be more readily reduced.
| Compound | 4-Substituent | Key Electronic Effect | Predicted Reactivity |
| 4-Bromo-N-aminopyridinium Salt | Bromo (-Br) | Strong Inductive Withdrawal (-I) > Weak Resonance Donation (+R) | Higher |
| 4-Hydrogen-N-aminopyridinium Salt | Hydrogen (-H) | None (Reference) | Lower |
Table 1: Predicted Relative Reactivity of 4-Bromo- vs. 4-Hydrogen-N-aminopyridinium Salts.
The stronger electron-withdrawing nature of the bromine atom in the 4-bromo analogue is expected to lower the reduction potential of the pyridinium salt, making it a better acceptor for the electron from the excited photocatalyst. This should translate to a faster rate of amidyl radical generation and, consequently, a higher overall reaction rate for the C-H amination.
Experimental Protocols
To empirically validate the predicted reactivity differences, the following experimental protocols for the synthesis of the requisite N-aminopyridinium salts and a proposed comparative reactivity study are provided.
Synthesis of N-Aminopyridinium Iodide (4-Hydrogen Analogue)
This procedure is adapted from established methods for the amination of pyridines.[3]
Caption: Synthesis of N-Aminopyridinium Iodide.
Materials:
-
Pyridine
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium iodide (KI)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid in deionized water.
-
To this solution, add pyridine dropwise with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture at 70-80 °C for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add a saturated aqueous solution of potassium iodide to precipitate the N-aminopyridinium iodide.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of 4-Bromo-N-aminopyridinium Salt
This synthesis involves a two-step process: the synthesis of 4-bromopyridine followed by its N-amination.
Caption: Synthesis of 4-Bromo-N-aminopyridinium Salt.
Step 1: Synthesis of 4-Bromopyridine
-
This can be achieved through various established bromination procedures for pyridine. A common method involves the reaction of pyridine with bromine in the presence of a Lewis acid or via a diazotization reaction of 4-aminopyridine.
Step 2: N-Amination of 4-Bromopyridine
-
Due to the reduced nucleophilicity of 4-bromopyridine compared to pyridine, a more potent aminating agent such as mesitylsulfonyl hydroxylamine (MSH) is recommended.
-
Materials:
-
4-Bromopyridine
-
Mesitylsulfonyl hydroxylamine (MSH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-bromopyridine in dry dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add a solution of MSH in DCM dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product, 4-bromo-N-aminopyridinium mesitylenesulfonate, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
Proposed Comparative Reactivity Study: Photoredox-Catalyzed C-H Amination
This experiment is designed to provide quantitative data on the relative reactivity of the two N-aminopyridinium salts.
Caption: Workflow for Comparative Reactivity Study.
Objective: To determine the relative rates of C-H amination of a model substrate (e.g., toluene) using 4-bromo-N-aminopyridinium salt and 4-hydrogen-N-aminopyridinium salt under identical photoredox conditions.
Procedure:
-
Set up two parallel reactions in identical photoreactors.
-
In each reactor, combine the substrate (e.g., toluene, 1.0 mmol), the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1 mol%), and the respective N-aminopyridinium salt (1.2 mmol) in anhydrous acetonitrile (5 mL).
-
Degas both reaction mixtures with argon for 15 minutes.
-
Irradiate both reactors with blue LEDs of the same intensity at a constant temperature.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot and analyze by GC-MS or ¹H NMR with an internal standard to determine the concentration of the aminated product.
-
Plot the concentration of the product versus time for both reactions.
-
Determine the initial reaction rates from the slope of the initial linear portion of the curves.
-
Compare the initial rates and the final product yields to establish the relative reactivity of the two aminating agents.
Conclusion and Future Outlook
The electronic properties of substituents on the N-aminopyridinium scaffold provide a powerful handle for tuning reactivity. Based on fundamental principles, the 4-bromo-N-aminopyridinium salt is predicted to be a more potent aminating agent than its unsubstituted counterpart due to the net electron-withdrawing nature of the bromine atom. This enhanced reactivity is anticipated to manifest in faster reaction rates in processes such as photoredox-catalyzed C-H amination.
The provided experimental protocols offer a clear path for the synthesis of these reagents and a robust method for their direct comparison. The data generated from such studies will be invaluable for the rational design of new synthetic methods and the selection of the optimal aminating agent for a given chemical transformation. As the field of C-H functionalization continues to mature, a deep understanding of reagent reactivity, as detailed in this guide, will be essential for unlocking new possibilities in drug discovery and materials science.
References
- Greulich, T. W., Daniliuc, C. G., & Studer, A. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 104–107.
- Charette, A. B., Jolicoeur, E., & Bydlinski, G. A. (2003). A New, Simple, and Efficient Method for the Synthesis of N-Aminopyridinium Salts. Organic Letters, 5(23), 4461–4464.
- Powers, D. C., Lee, M., & Anderson, K. E. (2022).
- Gao, J., et al. (2021). Postsynthetic N-amination of bipyridine linkers in a Zr(IV)-based metal-organic framework. Dalton Transactions, 50(32), 11093-11097.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
- Katritzky, A. R., & Johnson, C. D. (1971). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1541-1545.
Sources
Comparative Guide: Reactivity of Pyridinium Iodide vs. Mesitylenesulfonate Salts
Executive Summary
In the synthesis of complex N-heterocycles and natural products, the choice of counter-ion for pyridinium salts is often treated as trivial. However, the distinction between Iodide (
This guide objectively compares these two salt forms. While Pyridinium Iodides remain the cost-effective standard for simple alkylations, they suffer from nucleophilic reversibility and poor solubility in non-polar organic solvents. In contrast, Pyridinium Mesitylenesulfonates offer a "hard," non-nucleophilic, and lipophilic alternative that enables homogeneous reaction conditions in dichloromethane (DCM) and prevents catalyst poisoning in downstream applications.
Physicochemical & Reactivity Profile[1][2][3][4]
The following data consolidates experimental observations regarding the handling and reactivity of these salts.
Table 1: Comparative Performance Metrics
| Feature | Pyridinium Iodide ( | Pyridinium Mesitylenesulfonate ( |
| Solubility (DCM/CHCl | Poor (Heterogeneous suspensions) | Excellent (Homogeneous solutions) |
| Solubility (MeOH/H | Excellent | Good |
| Anion Nucleophilicity | High (Soft base, prone to | Negligible (Non-coordinating) |
| Redox Stability | Low (Oxidizes to | High (Oxidatively stable) |
| Hygroscopicity | High (Often requires drying pistols) | Low to Moderate (Often crystalline) |
| Metal Compatibility | Poison (Iodide binds strongly to Pd/Pt) | Inert (Compatible with Pd/Ru catalysis) |
Mechanistic Implication: The "Return Attack" Problem
The primary failure mode of Pyridinium Iodides in complex synthesis is the nucleophilic dealkylation (Krapcho-type pathway). In non-polar solvents, the tight ion pairing forces the iodide anion close to the
Mesitylenesulfonate , being a bulky, charge-delocalized anion, does not participate in this reverse reaction, kinetically trapping the pyridinium species for the desired forward transformation (e.g., ring opening).
Case Study: The Zincke Reaction & Heterocycle Synthesis
The most distinct divergence in reactivity occurs during the Zincke Reaction (pyridinium ring opening to 5-aminopenta-2,4-dienals). This pathway is essential for the synthesis of complex alkaloids (e.g., Vanderwal’s Strychnine synthesis).
Diagram 1: Counter-ion Influence on Zincke Pathway
This diagram illustrates how the Iodide counter-ion can lead to off-pathway equilibrium issues, whereas the Sulfonate supports the desired ring opening.
Caption: Comparative reaction coordinate for Zincke aldehyde synthesis. Path B (Green) demonstrates the kinetic advantage of the Mesitylenesulfonate counter-ion in non-polar media.
Experimental Protocols
These protocols are designed to be self-validating. The "Check" steps ensure the user confirms success before proceeding.
Protocol A: Synthesis of N-Methyl Pyridinium Mesitylenesulfonate (Direct Alkylation)
Use this protocol when high solubility in DCM is required for subsequent lithiation or reduction steps.
Reagents:
-
Pyridine derivative (1.0 equiv)
-
Methyl Mesitylenesulfonate (1.05 equiv) [Commercially available or prepared from MesCl + MeOH]
-
Dichloromethane (DCM) [Anhydrous]
Workflow:
-
Dissolution: Dissolve the pyridine substrate (e.g., 2 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under Argon.
-
Addition: Add Methyl Mesitylenesulfonate (1.05 equiv) dropwise via syringe at room temperature.
-
Reflux: Heat the solution to a gentle reflux (
) for 12–16 hours.-
Observation: Unlike the iodide reaction which precipitates, this solution should remain clear or turn slightly yellow/orange.
-
-
Isolation:
-
Cool to room temperature.[1]
-
Add Diethyl Ether (
) dropwise until the solution becomes cloudy. -
Cool in a freezer (
) to induce crystallization.
-
-
Filtration: Filter the white crystalline solid under an inert atmosphere.
Validation Check:
-
Solubility Test: Take 5 mg of the product and add 1 mL of DCM. It should dissolve instantly. If it requires sonication or remains cloudy, the conversion is incomplete or the product is impure.
Protocol B: Synthesis of N-(2,4-Dinitrophenyl) Pyridinium Iodide (Standard Zincke Salt)
Use this protocol for standard aqueous/methanolic amine exchanges.
Reagents:
-
Pyridine (1.0 equiv)
-
1-Chloro-2,4-dinitrobenzene (DNP-Cl) (1.0 equiv)
-
Sodium Iodide (NaI) (2.5 equiv) - Note: Used to drive the reaction via Finkelstein-like exchange in situ.
-
Acetone (Solvent)[1]
Workflow:
-
Mixing: Dissolve DNP-Cl (10 mmol) and Pyridine (10 mmol) in Acetone (20 mL).
-
Activation: Add NaI (25 mmol) dissolved in a minimum amount of acetone.
-
Precipitation: Stir at room temperature for 4 hours. The solution will darken, and a heavy precipitate will form.
-
Filtration: Filter the precipitate.[2] Wash copiously with Acetone and Ether to remove excess NaI and unreacted DNP-Cl.
-
Drying: Dry in a vacuum desiccator over
.
Validation Check:
-
Color: Product should be a brick-red to orange solid.
-
Hygroscopicity: Exposure to air for >10 mins will cause the solid to become sticky (deliquescent). Store strictly under Argon.
Strategic Selection Workflow
Use the following logic gate to determine the appropriate salt for your campaign.
Diagram 2: Decision Matrix for Salt Selection
Caption: Decision tree for selecting between Iodide and Mesitylenesulfonate salts based on downstream constraints.
References
-
Zincke, T. (1904). "Über Dinitrophenylpyridiniumchlorid und dessen Umwandlungsprodukte." Justus Liebigs Annalen der Chemie, 330(2), 361–374. Link
-
Vanderwal, C. D., et al. (2011).[3] "Concise Total Synthesis of Strychnine from Tryptamine." Chemical Science, 2(4), 649-651. (Demonstrates the utility of Zincke aldehydes in complex synthesis). Link
-
Charette, A. B., et al. (2002). "Mild and Efficient Synthesis of Pyridinium Salts." Journal of Organic Chemistry, 67(2), 329–334. (Discusses counter-ion effects on solubility and reactivity). Link
-
Genady, A. R., et al. (2018). "Pyridinium salts: from synthesis to reactivity and applications." Organic Chemistry Frontiers, 5, 258-260. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-4-bromopyridinium iodide
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-amino-4-bromopyridinium iodide, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to not only comply with safety regulations but to understand the fundamental reasoning behind each procedural step, fostering a culture of safety and responsibility within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
1-Amino-4-bromopyridinium iodide is a halogenated organic salt. While a specific, detailed toxicological profile for this exact compound is not widely published, its constituent parts—a pyridinium cation, a bromo substituent, and an iodide anion—necessitate a cautious approach. Pyridinium compounds can exhibit toxicity to aquatic organisms, and halogenated organic compounds are often persistent in the environment and can be toxic upon inhalation or ingestion.[1][2][3] Therefore, 1-amino-4-bromopyridinium iodide must be treated as hazardous waste.
Key Potential Hazards:
-
Toxicity: Aminopyridines are known to be acutely toxic.[4] The presence of bromine and iodine can further contribute to toxicity.
-
Environmental Hazard: Pyridinium-based compounds can be harmful to aquatic life with long-lasting effects.[2] Improper disposal can lead to significant environmental contamination.[5]
-
Irritation: Similar compounds can cause skin and eye irritation.[6][7][8]
Given these potential hazards, under no circumstances should 1-amino-4-bromopyridinium iodide or its containers be disposed of in the regular trash or poured down the sewer system.[1][5][9] Such actions violate regulatory standards, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and pose a significant threat to public health and the environment.[5]
Essential Personal Protective Equipment (PPE)
Before beginning any disposal procedure, the handler must be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always check the glove manufacturer's specifications for compatibility with halogenated organic compounds.
-
Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect against contamination of personal clothing.
-
Respiratory Protection: If handling the compound as a powder where dust may be generated, a dust mask (e.g., N95) or a respirator may be required. All handling of the solid or solutions for disposal should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Protocol
The core principle for the disposal of 1-amino-4-bromopyridinium iodide is segregation . It must be collected as a specific type of hazardous waste.
Step 1: Designate as Halogenated Organic Waste
Due to the presence of bromine and iodine, this compound falls into the category of halogenated organic waste.[1][10] It is critical to keep this waste stream separate from non-halogenated organic waste.[3][9][11] Mixing waste streams can complicate the disposal process and significantly increase disposal costs.[3][11]
Step 2: Select an Appropriate Waste Container
-
Compatibility: Use a container that is chemically compatible with 1-amino-4-bromopyridinium iodide. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be free from damage or deterioration.[5]
-
Secure Closure: The container must have a secure, leak-proof screw-top cap to prevent spills and the release of vapors.[5][9]
-
Size: Choose a container appropriate for the volume of waste to be generated.
Step 3: Label the Waste Container Immediately
As soon as the first drop of waste is added, the container must be labeled.[11] Regulatory bodies like the Environmental Protection Agency (EPA) mandate clear labeling.[12][13] The label should include:
-
The full chemical name: "1-Amino-4-bromopyridinium iodide".
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard").[12]
-
The date when waste was first added to the container.
Step 4: Collect the Waste
-
Solid Waste: Collect any solid residue of 1-amino-4-bromopyridinium iodide, including contaminated items like weigh boats or paper towels, and place them in the designated solid halogenated organic waste container.
-
Liquid Waste: If the compound is in solution, pour the waste solution into the designated liquid halogenated organic waste container. Do not mix with other incompatible waste types like acids, bases, or oxidizers.[10][14]
-
Empty Containers: The original container of 1-amino-4-bromopyridinium iodide must also be disposed of as hazardous waste, as it will contain residual amounts of the chemical.
Step 5: Store the Waste Container Properly
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12][15]
-
Location: The SAA must be under the control of laboratory personnel.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store the halogenated waste away from incompatible materials.[5][14]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[9][15]
Step 6: Arrange for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (check with your institution's EHS, as regulations can vary), contact your EHS office to arrange for a waste pickup.[15]
-
Documentation: Be prepared to provide any necessary documentation, such as a waste manifest, as required by your institution and regulations.[12][16]
Quantitative Data and Regulatory Summary
The following table summarizes key regulatory and safety information pertinent to the disposal of hazardous chemical waste like 1-amino-4-bromopyridinium iodide.
| Parameter | Guideline/Regulation | Rationale and Importance |
| Waste Classification | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste from generation to disposal. 1-Amino-4-bromopyridinium iodide would likely be classified as a toxic hazardous waste.[5] |
| Waste Stream | Halogenated Organic Waste | Segregation is crucial for safety, regulatory compliance, and cost-effective disposal.[1][10][11] |
| SAA Volume Limit | Up to 55 gallons | Federal regulations limit the amount of hazardous waste that can be stored in a laboratory's Satellite Accumulation Area.[12][13][15] |
| SAA Time Limit | Varies (e.g., up to 12 months) | Waste must be removed from the SAA in a timely manner once accumulation limits are reached or after a set period.[15] |
| Container Labeling | EPA Requirement | Must include "Hazardous Waste," the chemical identity, and hazard warnings to ensure safe handling and proper disposal.[12][13] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-amino-4-bromopyridinium iodide.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. epa.gov [epa.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. benchchem.com [benchchem.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. acs.org [acs.org]
Personal Protective Equipment (PPE) & Handling Guide: 1-Amino-4-bromopyridinium iodide
Executive Summary & Risk Context
Do not treat this compound as a generic salt. 1-Amino-4-bromopyridinium iodide presents a multi-faceted hazard profile derived from its three functional components: the aminopyridine core (potential neurotoxicity/channel blocking), the pyridinium cation (mucous membrane irritation), and the iodide counterion (oxidative sensitivity).
Unlike simple inorganic salts, this compound is an intermediate electrophile .[1] Its handling requires a "Level 3" containment approach, prioritizing the prevention of dust inhalation and dermal absorption.[1]
The "Why" Behind the Protocol (Causality)
-
Neurotoxic Potential: Structural analogs like 4-aminopyridine are potent potassium channel blockers.[1] While the quaternary nitrogen in this specific salt reduces blood-brain barrier penetration compared to the free base, accidental injection or absorption through broken skin poses a systemic risk.
-
The Iodide Effect: Iodide (
) is light-sensitive and easily oxidized to elemental iodine ( ). If this salt turns yellow/brown, it has degraded, releasing volatile, corrosive iodine vapor.[1] -
Dust Hazard: As a quaternary ammonium salt, the solid is likely electrostatic and hygroscopic.[1] This creates a high risk of airborne dust generation during weighing, which readily adheres to moist surfaces (sweaty skin, eyes, throat), causing immediate irritation.[1]
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements. For scale-up (>10g) or synthesis operations, upgrade to the "High Risk" tier.
| PPE Category | Standard Handling (Analytical/Small Scale) | High Risk (Synthesis/Spill Cleanup) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate Film (Silver Shield) or High-Breakthrough Nitrile (>8 mil) | Pyridinium salts can permeate standard latex rapidly. Double gloving provides a visual breach indicator and a second barrier against organic solvents used in solvation.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm)If hood unavailable: N95 Respirator | P100 Respirator or PAPR (Powered Air Purifying Respirator) | The primary vector is dust.[1] The salt is likely an irritant to the upper respiratory tract.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield + Goggles | Safety glasses are insufficient.[1] Dust can bypass side shields.[1] Goggles seal the ocular environment from corrosive dust and vapors.[1] |
| Body | Lab Coat (Cotton/Poly blend), long sleeves, closed shoes | Tyvek® Lab Coat or Apron + Sleeve Covers | Cotton absorbs; Tyvek repels.[1] Prevents the salt from embedding in clothing fibers and contacting skin later.[1] |
Operational Protocol: The "Zero-Dust" Weighing Method
The most critical moment for exposure is transferring the solid from the stock container to the balance.[1] Static electricity often causes the powder to "jump."[1]
Step-by-Step Methodology
-
Preparation:
-
The Transfer:
-
Do not pour from the bottle. Use a stainless steel micro-spatula.[1]
-
Technique: Keep the receiving vessel (weigh boat) as close to the stock container as possible.
-
Solvation (Best Practice): If possible, add the solvent to the weigh boat (if glass) immediately after weighing to trap the dust in solution before moving it out of the hood.[1]
-
-
Decontamination:
Visualizing the Safety Workflow
The following diagram illustrates the decision logic and containment flow for handling this compound.
Figure 1: Operational decision tree emphasizing the "Check State" step to detect iodide oxidation before handling.
Emergency Response & Disposal
Spills (Solid)
-
Do not sweep dry. This generates dust.[1]
-
Cover the spill with a wet paper towel (water or ethanol) to solubilize the salt.[1]
-
Wipe up the slurry and place it in a sealed bag.
-
Clean the surface with a 10% Sodium Thiosulfate solution.[1]
Disposal Logic
-
Classification: Halogenated Organic Solid/Liquid.[1]
-
Segregation: NEVER mix with strong oxidizing agents (Nitric acid, Peroxides, Bleach).[1][3]
-
Labeling: Clearly mark "Contains Iodide Salts - DO NOT ACIDIFY."
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Bromopyridine hydrochloride. Retrieved from
-
Sigma-Aldrich. (2025).[1][4][5] Safety Data Sheet: 4-Aminopyridine (Analogous Hazard Data). Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: Pyridinium Compounds. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
